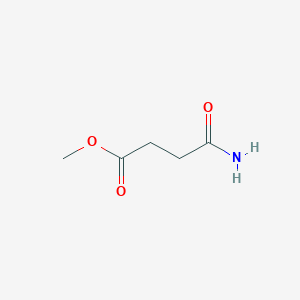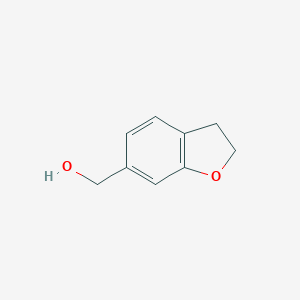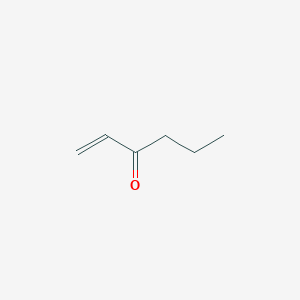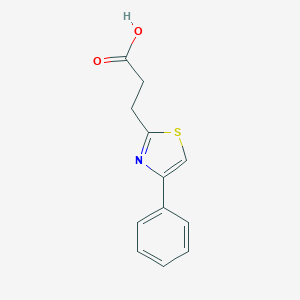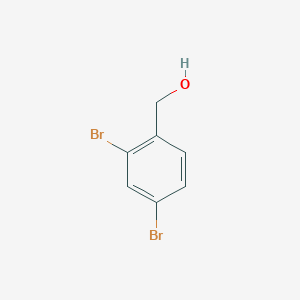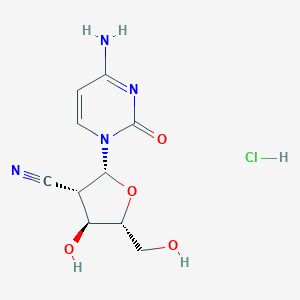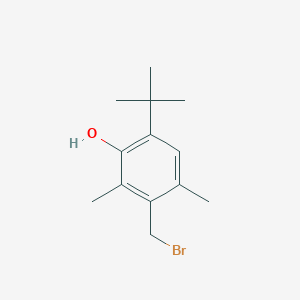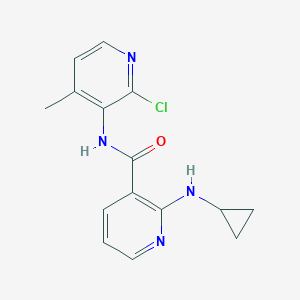
N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide
描述
N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide is a compound that can be derived from nicotinic acid, also known as niacin. Nicotinic acid is a natural product found in plants and animals and serves as a precursor for various nicotinamide derivatives. These derivatives, including the one , have potential applications in various fields, such as herbicide development and medicinal chemistry due to their biological activities .
Synthesis Analysis
The synthesis of nicotinamide derivatives often involves the functionalization of the nicotinic acid core. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized to discover novel natural-product-based herbicides . Although the specific synthesis of N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide is not detailed in the provided papers, similar synthetic approaches could be applied, such as amide bond formation, chlorination, and the introduction of the cyclopropylamino group.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. For example, the ease of thermal cyclisation of 2-chloro-N-(R-2-pyridinyl)nicotinamides to form various cyclic structures has been studied, indicating that steric and electronic effects of substituents can significantly influence the molecular conformation and reactivity . The specific molecular structure of N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide would likely exhibit similar considerations regarding its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Nicotinamide derivatives can undergo various chemical reactions, including cyclisation , dehydrations to form cyanopyridines , and methylation reactions catalyzed by enzymes such as nicotinamide N-methyltransferase (NNMT) . These reactions are influenced by the structure of the nicotinamide and the presence of functional groups that can interact with reagents or enzymes.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives like N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide are influenced by their molecular structure. For instance, the presence of chloro and methyl groups can affect the compound's lipophilicity, solubility, and stability. The determination of nicotinamide in various samples has been performed using techniques such as gas-liquid chromatography and high-performance liquid chromatography , which are indicative of the compound's behavior in analytical settings.
Relevant Case Studies
While the provided papers do not mention specific case studies involving N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide, they do discuss the biological activities of related nicotinamide derivatives. For example, certain N-(arylmethoxy)-2-chloronicotinamides have shown excellent herbicidal activity , and the metabolism of nicotinamide has been studied in the context of its role as a uremic toxin . These studies provide a context for understanding the potential applications and effects of nicotinamide derivatives in biological systems.
科学研究应用
Synthesis in Pharmaceutical Compounds
N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide is used in the synthesis of pharmaceutical compounds. For instance, it is a key intermediate in the production of Nevirapine, an anti-infective agent. This synthesis process involves coupling with cyclopropyl amine and a subsequent cyclization under basic conditions, yielding a total yield of about 82% (Hu Yong-an, 2012).
Role in Cyclisation Reactions
This compound also plays a significant role in cyclisation reactions. The thermal cyclisation of 2-chloro-N-(R-2-pyridinyl)nicotinamides, including the subject compound, has been studied. The cyclisation process, monitored by NMR spectroscopy, demonstrates how methyl group substitutions influence the reaction (Elisa L. Fernandes et al., 2006).
Intermediate in Nicotine Insecticides Synthesis
3-Methylpyridine-N-oxide, an essential intermediate in the synthesis of nicotine insecticides like imidacloprid and acetamiprid, is prepared using 2-chloro-5-methylpyridine, which can be synthesized from our compound of interest. The circular microreaction method showed promise in producing 3-methylpyridine-N-oxide with higher yield and safety (Fu-Ning Sang et al., 2020).
Development of Novel Compounds with Insecticidal and Fungicidal Activities
Research into novel N-substitutedphenyl-2-pyrazolylnicotinamides, synthesized using 2-chloro-3-cyanopyridine and related compounds, has shown significant insecticidal and fungicidal activities. These compounds, derived in part from our compound of interest, demonstrate potential in agricultural applications (Jun‐Yan Shang et al., 2019).
Exploration in Corrosion Inhibition
Nicotinamide derivatives, including those related to N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide, have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. These studies explore the potential of these compounds in industrial applications (M. P. Chakravarthy et al., 2014).
Sustainable Agricultural Applications
In the sustainable synthesis of organic salts for use as environmentally friendly agrochemicals, nicotinamide (related to our compound of interest) has been effectively utilized. This research contributes to the development of novel, eco-friendly plant protection agents (W. Stachowiak et al., 2022).
属性
IUPAC Name |
N-(2-chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-9-6-8-17-13(16)12(9)20-15(21)11-3-2-7-18-14(11)19-10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURGGHUREHGAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)NC(=O)C2=C(N=CC=C2)NC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433532 | |
| Record name | N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide | |
CAS RN |
133627-47-1 | |
| Record name | Cyclor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133627-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B150959.png)
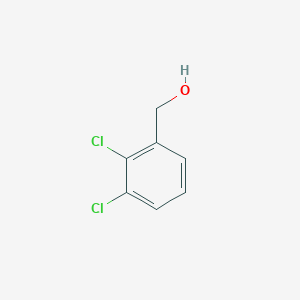
![N,N'-bis[2-(10-methoxy-7,7a-dihydropyrido[4,3-c]carbazol-7-ium-2-yl)ethyl]hexane-1,6-diamine](/img/structure/B150963.png)
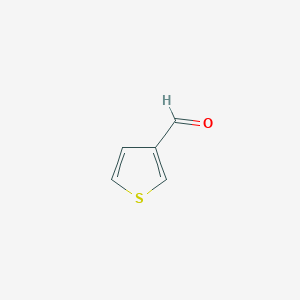
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine hydrochloride](/img/structure/B150967.png)
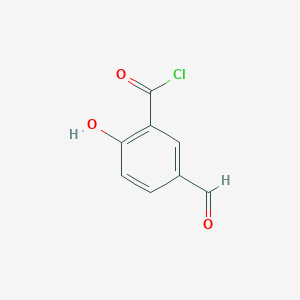
![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B150971.png)
